molecular formula C416H677N125O126S2 B1143803 PARATHYROID HORMONE CAS No. 12584-96-2

PARATHYROID HORMONE

カタログ番号: B1143803
CAS番号: 12584-96-2
分子量: 9509.72
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parathyroid Hormone (PTH) is an 84-amino acid polypeptide hormone critical for regulating serum calcium and phosphate homeostasis . Its primary research applications stem from its complex, dual-action effects on bone and kidney tissues mediated through the PTH1 receptor (PTH1R), a class B G-protein-coupled receptor (GPCR) . In bone, PTH indirectly stimulates osteoclast activity and bone resorption by binding to receptors on osteoblasts, which increases RANKL expression . Notably, the pattern of administration dictates the net effect on bone; intermittent, low-dose PTH exposure has been shown to promote bone formation, making it a key molecule of interest in osteoporosis research . In the kidney, PTH increases calcium reabsorption, promotes phosphate excretion, and stimulates the synthesis of active vitamin D (calcitriol), which in turn regulates intestinal calcium absorption . This intricate mechanism makes PTH an indispensable tool for studying mineral ion disorders, skeletal biology, and endocrine regulation. Research into PTH-based therapies, including analogs like teriparatide and novel long-acting versions with modified pharmacokinetics, is a rapidly advancing field . Consequently, PTH is a vital reagent for investigating GPCR signaling, developing treatments for conditions like hypoparathyroidism and osteoporosis, and advancing fundamental knowledge of bone and mineral metabolism .

特性

CAS番号

12584-96-2

分子式

C416H677N125O126S2

分子量

9509.72

製品の起源

United States

科学的研究の応用

Osteoporosis Treatment

PTH has been recognized for its anabolic effects on bone metabolism, making it a valuable treatment for osteoporosis. The recombinant form of PTH, known as teriparatide (PTH 1-34), has been shown to stimulate bone formation and increase bone mineral density (BMD) in postmenopausal women and men with osteoporosis. Studies indicate that intermittent administration of PTH can lead to significant increases in BMD and reductions in fracture risk, particularly in patients with severe osteoporosis .

Hypoparathyroidism Management

In patients with hypoparathyroidism, where there is insufficient PTH production, treatment options have traditionally included calcium and vitamin D supplementation. However, recent advancements have introduced the use of recombinant PTH to restore normal calcium levels and improve quality of life. A phase 3 study demonstrated that patients receiving PTH maintained normocalcemia without the need for conventional therapy .

Secondary Hyperparathyroidism

In chronic kidney disease (CKD), secondary hyperparathyroidism often develops due to imbalances in calcium and phosphate metabolism. PTH plays a pivotal role in this condition by regulating calcium reabsorption in the kidneys and promoting phosphate excretion. Therapeutic agents like doxercalciferol are used to manage secondary hyperparathyroidism by modulating PTH levels and improving patient outcomes .

Bone Health in CKD

Patients with CKD frequently experience bone mineralization disorders due to altered PTH levels. Research has shown that managing PTH levels can help mitigate these effects, leading to better bone health outcomes. The administration of PTH analogs has been explored as a means to improve bone density and reduce fracture risk in this population .

Cardiovascular Health

Emerging research suggests that PTH may influence cardiovascular health through its effects on vascular smooth muscle cells and cardiomyocytes. Elevated levels of PTH have been associated with increased cardiovascular risk, particularly in patients with end-stage renal disease. Studies indicate that PTH can affect myocardial energy metabolism and promote left ventricular hypertrophy . Understanding these mechanisms may lead to novel therapeutic strategies for managing cardiovascular complications associated with chronic kidney disease.

Case Studies

Study Population Intervention Findings
Study 1Postmenopausal women with osteoporosisTeriparatide (PTH 1-34)Significant increase in BMD and reduction in vertebral fractures
Study 2Patients with chronic hypoparathyroidismRecombinant PTH therapyMaintained normocalcemia without conventional therapy
Study 3CKD patients with secondary hyperparathyroidismDoxercalciferolImproved serum calcium levels and reduced PTH secretion

類似化合物との比較

Parathyroid Hormone-Related Protein (PTHrP)

Structural and Functional Similarities

  • Shared Receptor Binding : Both PTH and PTHrP bind to the PTH/PTHrP type 1 receptor (PTH1R) via their N-terminal domains (1-34 for PTH; 1-36 for PTHrP), activating cAMP-dependent signaling pathways .
  • Divergent Roles :
    • PTH : Systemic calcium regulation, bone remodeling.
    • PTHrP : Local autocrine/paracrine roles in development (e.g., fetal bone formation) and pathology (e.g., cancer metastasis) .

Clinical Implications

  • Cancer : PTHrP drives tumor-induced hypercalcemia and promotes metastasis in breast and prostate cancers .
  • Therapeutics : PTHrP analogs like abaloparatide (PTHrP 1-34) show potent bone anabolic effects in osteoporosis, with clinical trials reporting a 86% reduction in vertebral fractures vs. placebo .

Comparative Efficacy

  • In ovariectomized rats, PTH (1-34) and PTHrP (1-36) increased bone mass by 40–50%, but PTHrP exhibited a shorter half-life and lower hypercalcemia risk .

Table 1: PTH vs. PTHrP

Feature PTH PTHrP
Structure 84-amino-acid peptide 141-amino-acid peptide
Primary Source Parathyroid glands Ubiquitous (e.g., breast, skin)
Receptor PTH1R PTH1R
Key Functions Calcium homeostasis Developmental regulation, cancer progression
Clinical Use Osteoporosis (teriparatide) Osteoporosis (abaloparatide)

Teriparatide (PTH 1-34)

  • Mechanism : Mimics PTH’s N-terminal domain, promoting osteoblast activity.
  • Efficacy : Increases lumbar spine bone mineral density (BMD) by 9–13% over 18–24 months .

Abaloparatide (PTHrP 1-34 Analog)

  • Selectivity : Binds PTH1R with higher affinity for the RG conformation, reducing off-target effects.
  • Outcomes: 3.6% greater BMD improvement vs. teriparatide in postmenopausal osteoporosis .

PTH Assays: Intact vs. Whole PTH

Intact PTH (iPTH)

  • Target : Detects PTH 1-84 and large fragments (e.g., 7-84 PTH).
  • Limitations : Overestimates bioactive PTH in renal failure due to accumulation of inactive fragments .

Whole PTH Assay

  • Specificity : Measures only bioactive 1-84 PTH.
  • Clinical Utility: Better predictor of bone turnover in hemodialysis patients (r = 0.69 with bone alkaline phosphatase) .

Table 3: PTH Assay Comparison

Parameter Intact PTH (iPTH) Whole PTH (1-84)
Target 1-84 + 7-84 fragments 1-84 only
Clinical Use Standard in dialysis patients Research/niche applications
Correlation Moderately correlates with bone turnover Stronger correlation with bone markers

Other Compounds with PTH-like Effects

  • Polylysine and Zn²⁺ : Mimic PTH’s mitochondrial effects (e.g., decarboxylation stimulation) but lack receptor specificity .
  • Enzymatic Degradation: Rat kidney enzymes hydrolyze PTH, reducing immunoreactivity—critical for assay standardization .

準備方法

Fusion Protein Strategy for Soluble Expression

Recombinant human PTH (rhPTH) is predominantly synthesized using Escherichia coli expression systems due to their scalability and cost-effectiveness. A breakthrough approach involves fusing PTH with solubility-enhancing partners like thioredoxin. For instance, researchers ligated the synthetic hPTH(1-84) gene into the pET32a(+) vector, creating a His₆-thioredoxin-PTH fusion construct. This strategy mitigates inclusion body formation, enabling soluble expression in E. coli BL21(DE3) cells. Post-fermentation, the fusion protein is harvested via immobilized metal affinity chromatography (IMAC), leveraging the hexahistidine tag for nickel-based resin binding.

Proteolytic Cleavage and Isolation

Following IMAC purification, enterokinase cleaves the fusion protein at a designed site, releasing intact rhPTH(1-84). Subsequent ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) further refine the product, achieving >99% purity. Mass spectrometry and N-terminal sequencing confirm structural integrity, while adenylate cyclase activation assays in osteosarcoma cells validate bioactivity comparable to native PTH. This method yields over 300 mg/L of rhPTH(1-84), underscoring its viability for large-scale production.

Purification Methodologies

Anion-Exchange Chromatography as a First-Step Purification

Traditional PTH purification often prioritizes cation-exchange chromatography (CEC) due to the protein’s basic isoelectric point (pI ~9.5). However, WO2015025335A1 introduces a paradigm shift by employing anion-exchange chromatography (AEC) as the initial step. At pH 7.5–8.5, rhPTH(1-34) binds weakly to AEC resins, while acidic impurities (e.g., host cell proteins) exhibit stronger retention. This step eliminates ~60% of contaminants, simplifying subsequent CEC polishing.

Cation-Exchange Chromatography for Final Polishing

Post-AEC, the pH is adjusted to 4.5–5.5 to protonate rhPTH’s surface charges, facilitating binding to CEC resins like SP Sepharose. Gradient elution with sodium chloride (0–500 mM) resolves remaining impurities, culminating in >99% purity without high-performance liquid chromatography (HPLC). This non-HPLC process reduces costs and scalability barriers, making it industrially favorable.

Table 1: Comparative Analysis of Purification Strategies

MethodResin TypepH RangeKey Impurities RemovedPurity Achieved
Anion-ExchangeQ Sepharose7.5–8.5Acidic host proteins~95%
Cation-ExchangeSP Sepharose4.5–5.5Basic fragments>99%
Size-ExclusionSephadex G-50NeutralAggregates>99%

Lyophilization and Formulation Optimization

Excipient Selection for Stability

Lyophilized PTH formulations require excipients that prevent aggregation and degradation. US5496801A highlights mannitol as a preferred cryoprotectant and bulking agent due to its amorphous cake-forming properties. Citrate buffers (10 mM) maintain pH 4–6 during freeze-drying, minimizing deamidation and oxidation. Notably, substituting methionine residues at positions 8 and 18 with leucine enhances oxidative stability, extending shelf-life.

Freeze-Drying Protocol

Aqueous PTH solutions (5% mannitol, 10 mM citrate) are vialled at 1.1 mL volumes and subjected to a two-step freeze-drying process:

  • Primary Drying: -40°C for 24 hours under vacuum to remove 95% of water.

  • Secondary Drying: Gradual warming to 25°C to reduce residual moisture to <2%.
    Reconstitution with sterile water yields solutions stable for 24 hours at 4°C.

Table 2: Lyophilized Formulation Components

ComponentConcentrationFunction
Mannitol5% (w/v)Cryoprotectant, bulking agent
Citrate buffer10 mMpH stabilization
Recombinant PTH100–2500 µgActive pharmaceutical ingredient

Analytical Validation and Quality Control

Electrochemiluminescent Immunoassay (ECLIA)

The CDC’s ECLIA protocol quantifies intact PTH in serum using an Elecsys 1010 analyzer. A two-point calibration curve (0–2500 pg/mL) ensures precision, with interassay coefficients of variation (CV) <5%. This method discriminates intact PTH from inactive fragments, critical for pharmacokinetic studies.

Biological Activity Testing

Large-Scale Manufacturing Considerations

Fermentation Optimization

High-density fed-batch cultures of E. coli achieve cell densities of 50–100 g/L, maximizing rhPTH yield. Dissolved oxygen (30%) and temperature (37°C) are tightly controlled to prevent acetate accumulation, which inhibits growth.

Regulatory Compliance

Current Good Manufacturing Practices (cGMP) mandate sterile filtration (0.22 µm) of bulk drug substance and endotoxin testing (<0.1 EU/µg). Stability studies under ICH guidelines (25°C/60% RH) validate 24-month shelf-life for lyophilized products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。